Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound that is part of a broader class of heterocyclic compounds containing the 1,2,4-oxadiazole ring. This particular compound has been studied for its potential in various chemical reactions and its structural characteristics have been analyzed through different methods such as X-ray crystallography.
Synthesis Analysis
The synthesis of related compounds often involves the annulation method or cyclocondensation reactions. For instance, the synthesis of a pyrazole derivative was achieved through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related compound, was an intermediate step in a reaction involving 3-amino-4-benzoylfurazan and potassium ethoxide . These methods highlight the versatility of ethyl carboxylate derivatives in synthesizing a wide range of heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using single-crystal X-ray diffraction studies. For example, the crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide was determined to be triclinic with specific space group parameters . The stability of the crystal structure can be attributed to intermolecular interactions such as hydrogen bonding and π-π stacking interactions, as observed in the pyrazole derivative .
Chemical Reactions Analysis
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate and its derivatives undergo various chemical reactions. Photolysis of a related compound, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, in different solvents led to products suggesting competing photolytic pathways, including reversible photoisomerisation and loss of carbon dioxide . Another study showed that photolysis in acetonitrile produced a carbene that could be captured by various nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystallographic analysis provides insights into the density, molecular weight, and spatial arrangement of the atoms within the crystal lattice . Spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis are used to characterize the compounds further and confirm their identities . Theoretical calculations, including DFT, can be used to predict properties such as HOMO/LUMO energies and to compare with experimental data for validation .
Scientific Research Applications
Synthesis and Characterization
- Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate has been utilized in the synthesis of novel oxadiazole derivatives, such as 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and its thione analogue. These compounds were characterized using various spectroscopic methods, and their vibrational frequencies were studied in different solvents (Kara et al., 2021).
Building Block in Medicinal Chemistry
- Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is considered a versatile building block in medicinal chemistry. It can be modified by replacing its functional groups with various nucleophiles, leading to the formation of bifunctional oxadiazole derivatives for integration into biologically relevant molecules (Jakopin, 2018).
Antibacterial and Antifungal Properties
- A series of pyrazolyl-1,2,4-oxadiazole derivatives synthesized from ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate were screened for their antibacterial and antifungal activities, showing promising results against various bacterial and fungal strains (Kulkarni et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-15-11(14)9-12-10(16-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUMZVCZZDZNTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401661 | |
Record name | Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |
CAS RN |
37384-62-6 | |
Record name | Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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